molecular formula C7H18ClNOS B1403428 (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride CAS No. 168648-49-5

(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride

Cat. No. B1403428
CAS RN: 168648-49-5
M. Wt: 199.74 g/mol
InChI Key: KBXVETFSOHYWIP-RGMNGODLSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides crucial information about its physical and chemical properties. Unfortunately, specific molecular structure information for “(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride” was not found in the search results .


Chemical Reactions Analysis

The chemical reactions a compound can undergo are determined by its molecular structure and functional groups. Unfortunately, specific chemical reaction information for “(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride” was not found in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific physical and chemical property information for “(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride” was not found in the search results .

Scientific Research Applications

Biofuel Production

Pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, which are closely related to (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride, have potential applications as biofuels. These isomers are produced as by-products of microbial fermentations from amino acid substrates. Metabolic engineering has been utilized to develop microbial strains for the production of these isomers. Although the current production levels are too low for immediate industrial applications, this approach shows significant promise for future breakthroughs in production efficiency (Cann & Liao, 2009).

Polymer Research

Copoly(ester amide)s, known as PVGAn, were prepared using compounds related to (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride. These were created by copolymerization of related monomers. The molar ratios of the comonomers varied, leading to different thermal properties dependent on the composition. This research indicates the utility of similar compounds in the creation of new materials with specific thermal characteristics (Pinilla, Martínez, & Galbis, 2002).

Organic Synthesis

In the realm of organic synthesis, compounds similar to (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride have been used as intermediates in the synthesis of various heterocyclic compounds. For example, the synthesis of a 2,4-diaminodihydrohomopteridine using a related furazano[3,4-d]pyrimidine precursor showcases the versatility of such compounds in creating complex molecular structures (Boyle, Hughes, & Khattab, 1991).

Anticancer Research

In a study related to anticancer drugs, amino acetate functionalized Schiff base organotin(IV) complexes were synthesized using compounds structurally similar to (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride. These complexes were tested against various human tumor cell lines, demonstrating potential as anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).

Chemical Synthesis and Medical Applications

Several studies have focused on the synthesis of compounds from derivatives similar to (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride for potential medical applications. This includes the synthesis of compounds for anti-inflammatory and analgesic activities (Sondhi, Jain, Dwivedi, Shukla, & Raghubir, 2008).

Safety And Hazards

Understanding the safety and hazards of a compound is crucial for its safe handling and use. Unfortunately, specific safety and hazard information for “(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride” was not found in the search results .

properties

IUPAC Name

(3S)-3-amino-2-methyl-5-methylsulfanylpentan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NOS.ClH/c1-7(2,9)6(8)4-5-10-3;/h6,9H,4-5,8H2,1-3H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXVETFSOHYWIP-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CCSC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](CCSC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride

CAS RN

1400744-21-9
Record name 2-Pentanol, 3-amino-2-methyl-5-(methylthio)-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400744-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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